molecular formula C16H19BrO2 B048989 6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene CAS No. 213971-39-2

6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene

Cat. No. B048989
M. Wt: 323.22 g/mol
InChI Key: AXLOROQPFOSIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Bromination of Naphthalene Derivatives: Bromination processes have been studied in derivatives of naphthalene, such as in the synthesis of dibromo derivatives from 2,7-dihydroxynaphthalene (Cooke, Johnson, & Owen, 1960).
  • Practical Synthesis Methods: Practical synthesis routes for bromo-methoxynaphthalenes, which are crucial intermediates in various chemical syntheses, have been explored. For instance, Xu and He (2010) investigated the synthesis of 2-Bromo-6-methoxynaphthalene, an important step that can be related to the synthesis of other brominated naphthalenes (Xu & He, 2010).

Molecular Structure Analysis

  • Structural Analysis of Naphthalene Derivatives: The molecular structure of naphthalene derivatives has been studied using X-ray diffraction, as seen in the research on 1-Dimethylamino-2,7-dimethoxy-8-methylamino-3,5-dinitronaphthalene (Kazheva et al., 2005).

Chemical Reactions and Properties

  • Functionalization of Carbon Nanohoops: The synthesis and structure of functionalized cycloparaphenylenes, including those with dimethoxynaphthyl units, provide insights into the chemical reactions and properties of naphthalene derivatives (Huang et al., 2014).
  • Bromo-Substituted Phthalide Synthesis: Kobayashi et al. (2011) discussed the synthesis of bromo-substituted phthalides, highlighting the chemical reactions involving brominated naphthalene compounds (Kobayashi et al., 2011).

Scientific Research Applications

  • Synthesis and Environmental Applications : A practical synthesis method for 2-bromo-6-methoxynaphthalene has been developed using dimethyl carbonate as an environmentally benign substitute, suggesting potential for industrial applications (Xu & He, 2010).

  • Pharmaceutical and Biotechnology : Mycophenolic acid, synthesized using related compounds, has potential applications in pharmaceuticals and biotechnology (Canonica et al., 1972).

  • Anti-Cancer and Anti-Inflammatory Properties : Bromophenols like dibenzyl bromophenols have shown potential as anti-cancer agents due to their diverse dimerization patterns and potential anti-inflammatory properties (Xu et al., 2004).

  • Antioxidant and Anticancer Potential : Methylated and acetylated bromophenol derivatives have significant antioxidant and anticancer potential, indicating the possibility for drug development (Dong et al., 2022).

  • Antibacterial Activity : 5,6-dimethoxynaphthalene-2-carboxylic acid has demonstrated in vitro antibacterial activity against pathogenic bacteria (Göksu & Uğuz, 2005).

  • Bromination and Reduction : Bromination of 2,7-dihydroxynaphthalene leads to isomers with potential applications in various chemical processes (Cooke et al., 1960).

properties

IUPAC Name

6-bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrO2/c1-5-6-12-13-7-10(2)14(17)8-11(13)9-15(18-3)16(12)19-4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLOROQPFOSIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene

Citations

For This Compound
1
Citations
LM Deck, JA Greenberg, LJ Whalen, DL Vander Jagt… - Synlett, 2019 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 1 www.thieme-connect.com

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